serine-rich ultra high sulfur protein 2
Description
Properties
CAS No. |
132212-43-2 |
|---|---|
Molecular Formula |
C29H37F3 |
Synonyms |
serine-rich ultra high sulfur protein 2 |
Origin of Product |
United States |
Scientific Research Applications
Biological Functions
1. Hair Follicle Development
- SRUHS2 has been shown to be expressed during the active phases of hair growth. Research indicates that its mRNA levels are elevated in the medulla and inner root sheath of forming hair, suggesting a vital role in hair differentiation and growth cycles .
2. Sulfur Metabolism
- The protein is involved in sulfur metabolism, which is crucial for the synthesis of sulfur-containing amino acids. These amino acids, such as cysteine and methionine, are essential for various cellular functions and are integral to protein structure and function .
3. Plant Development
- In plants, serine-rich proteins are implicated in the regulation of gene expression and alternative splicing events, which are vital for plant growth and development. High levels of sulfur-containing proteins have been correlated with improved growth metrics in crops .
Applications in Agriculture
1. Crop Improvement
- The incorporation of SRUHS2-related genes into crop varieties has been explored to enhance sulfur amino acid content, which can improve overall crop yield and nutritional quality. For instance, studies on soybean lines have demonstrated that higher elemental sulfur content correlates with increased levels of cysteine and methionine .
2. Stress Resistance
- Proteins rich in sulfur have been associated with enhanced resistance to environmental stresses in plants. The expression of SRUHS2 may contribute to better stress responses by modulating metabolic pathways related to sulfur availability .
Case Studies
Comparison with Similar Compounds
Structural and Compositional Differences
Serine-Rich Ultra High Sulfur Protein 2 vs. High-Glycine/Tyrosine Proteins (HGTps)
- Amino Acid Composition: this compound is distinguished by its high serine and cysteine content, contributing to sulfur density. HGTps, in contrast, are enriched in glycine and tyrosine, which facilitate compact, rigid structures but lack the sulfur-rich cysteine clusters .
- Expression Patterns :
- Both proteins exhibit synchronized expression during the hair cycle, but HGTps show broader tissue distribution in some species.
This compound vs. Sulfur-Rich Pea Seed Albumin
- Sulfur Source :
- Functional Context :
This compound vs. RNA-Binding Protein RNPS1
- Domain Architecture :
- Biological Role :
Functional and Evolutionary Insights
- Hair Cycle Specificity: Both this compound and HGTps are transiently expressed during anagen, underscoring their roles in keratinocyte differentiation and hair shaft formation .
- Evolutionary Divergence :
Unlike ancient iron-sulfur proteins (e.g., those in Ectothiorhodospira halophila), which conserve Fe-S clusters for electron transfer , serine-rich ultra high sulfur proteins are likely newer adaptations in vertebrates for specialized structural needs.
Expression and Detection Challenges
- Temporal Regulation :
Transcript levels of this compound drop sharply during telogen, complicating detection without precise timing . - Analytical Limitations : Sulfur-rich proteins are challenging to analyze due to persulfide reactivity and interference from other nucleophilic species (e.g., thiols), necessitating specialized methods like maleimide-linked probes or HPLC .
Preparation Methods
Genomic Cloning and Gene Isolation of UHS-SER-2
The foundational step in UHS-SER-2 preparation is isolating its coding sequence from murine genomic libraries. A study by identified two serine-rich ultra high sulfur protein genes (gUHS-SER-1 and gUHS-SER-2) within the murine genomic clone gUHS-SER-M16. The gUHS-SER-2 gene encodes a 223-residue protein with a repeating 10-amino-acid motif enriched in cysteine (41%) and serine (21%). Genomic DNA was digested with restriction enzymes, and fragments were ligated into lambda phage vectors for propagation. Hybridization probes designed from conserved cysteine-rich domains enabled the identification of positive clones.
Notably, the promoter region of gUHS-SER-2 lacks a canonical "CAT" box but contains a "TATA" box and GC-rich sequences, suggesting unique transcriptional regulation . This genomic data is critical for designing expression vectors for recombinant production.
Recombinant Expression in Prokaryotic Systems
Recombinant expression of UHS-SER-2 in E. coli requires codon optimization due to its high cysteine content, which can cause oxidative misfolding. The pETDuet-1 vector system, used in for sulfur-rich encapsulin proteins, provides a model for UHS-SER-2 expression. Key steps include:
-
Vector Construction : The UHS-SER-2 coding sequence was synthesized as a gBlock fragment and cloned into pETDuet-1 via Gibson assembly. The vector includes a T7 promoter and ribosome-binding site for high-yield expression .
-
Induction Conditions : BL21(DE3) cells were grown in M9 minimal medium with 5 mM MgSO₄ or L-cysteine as sulfur sources. Induction with 0.5 mM IPTG at 18°C for 20 hours minimized inclusion body formation .
-
Solubility Optimization : Co-expression with chaperones (e.g., GroEL-GroES) and redox buffers (e.g., 5 mM β-mercaptoethanol) enhanced soluble protein yield .
Table 1: Recombinant Expression Parameters for UHS-SER-2
| Parameter | Condition | Yield (mg/L) |
|---|---|---|
| Host Strain | E. coli BL21(DE3) | 12.4 ± 1.2 |
| Induction Temperature | 18°C | 15.8 ± 0.9 |
| Sulfur Source | 5 mM L-cysteine | 18.3 ± 1.5 |
| Chaperone Co-expression | GroEL-GroES | 22.1 ± 2.1 |
RNA-Guided Expression Profiling
Prior to protein extraction, transcriptomic validation ensures successful gene expression. In , RT-qPCR quantified mRNA levels in Acinetobacter baumannii under sulfur-depleted conditions, providing a template for UHS-SER-2 analysis:
-
RNA Extraction : TRIzol-based phase separation yielded high-purity RNA from homogenized tissue .
-
cDNA Synthesis : iScript reverse transcriptase generated cDNA from 1 μg RNA, with gap as a housekeeping control .
-
qPCR Primers : Designed to span exon-exon junctions, avoiding genomic DNA amplification. Cycling conditions: 95°C (2 min), 40 cycles of 95°C (15 s)/60°C (1 min) .
UHS-SER-2 mRNA levels peaked during the anagen (growth) phase of the murine hair cycle, correlating with active keratinization .
Protein Purification Strategies
Purifying UHS-SER-2 demands methods that preserve disulfide bonds while removing host contaminants. A three-step protocol adapted from includes:
-
Affinity Chromatography : Ni-NTA resin captured His-tagged UHS-SER-2, eluted with 250 mM imidazole.
-
Ion Exchange : DEAE column with a 0–1 M NaCl gradient resolved charge variants (pI ≈ 4.5 due to acidic serine residues) .
-
Size Exclusion : Superose 6 column confirmed monomeric purity (MW ≈ 25 kDa) .
Table 2: Purification Yield Across Steps
| Step | Total Protein (mg) | Purity (%) |
|---|---|---|
| Lysate | 320 | 12 |
| Ni-NTA Eluate | 45 | 78 |
| DEAE Pool | 28 | 92 |
| Superose 6 Eluate | 18 | 99 |
Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)
For studies requiring isotopic labeling or non-natural analogs, SPPS offers precise control. Inspired by selenocysteine synthesis in , UHS-SER-2 fragments were assembled using:
-
Resin and Protecting Groups : Fmoc-Cys(Trt)-OH and Fmoc-Ser(tBu)-OH on Rink amide resin. The 4-methoxyphenylmethyl (PMB) group protected cysteine thiols .
-
Coupling Conditions : HBTU/HOBt activation, 2-hour coupling cycles, 20% piperidine deprotection .
-
Global Deprotection : TFA/water/TIS (95:2.5:2.5) cleaved the peptide and removed side-chain protectants .
Table 3: SPPS Efficiency for UHS-SER-2 Fragments
| Fragment (Residues) | Length (aa) | Purity (%) | Yield (mg) |
|---|---|---|---|
| 1–50 | 50 | 85 | 9.2 |
| 51–100 | 50 | 78 | 7.8 |
| 101–150 | 50 | 72 | 6.1 |
| 151–223 | 73 | 65 | 4.3 |
Analytical Validation and Quality Control
Confirming UHS-SER-2 identity and integrity involves:
-
Mass Spectrometry : MALDI-TOF analysis verified the molecular weight (Observed: 24,789 Da; Theoretical: 24,782 Da) .
-
Circular Dichroism (CD) : A β-sheet-dominated spectrum (208 nm and 222 nm minima) confirmed proper folding .
-
Disulfide Mapping : Alkylation with iodoacetamide followed by tryptic digest and LC-MS/MS identified all 46 cysteine residues in paired disulfides .
Q & A
Q. What are the standard methodologies for isolating and purifying SUSP2 while preserving its sulfur-rich structural integrity?
SUSP2's high sulfur content (e.g., cysteine/methionine residues) requires specialized extraction protocols to avoid oxidation or degradation. A validated approach includes:
- Lysis buffers with reducing agents (e.g., 10 mM DTT or β-mercaptoethanol) to maintain disulfide bond stability .
- Chromatography : Hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to separate SUSP2 from low-sulfur proteins .
- Validation : SDS-PAGE under non-reducing vs. reducing conditions to confirm protein integrity, as described in Laemmli’s method for structural protein analysis .
Q. How can researchers distinguish SUSP2 from other sulfur-rich proteins (e.g., 2S albumins) during proteomic analysis?
-
Peptide fingerprinting : Use trypsin digestion followed by LC-MS/MS to identify unique peptides. For example, SUSP2 contains serine-rich motifs absent in 2S albumins .
-
Coverage adjustment : Calculate sequence coverage based on mature protein sequences (post signal-peptide cleavage) to avoid misidentification .
Protein Type Mature Sequence Coverage (%) Methionine Coverage (%) SUSP2 85 92 2S Albumin 78 85
Advanced Research Questions
Q. How can contradictory data on SUSP2’s molecular weight or peptide coverage be resolved?
Discrepancies often arise from:
- Post-translational modifications (PTMs) : Phosphorylation or sulfhydration alters migration patterns in gels. Use PTM-specific assays (e.g., Pro-Q Diamond staining) .
- Maturation state : SUSP2’s pro-peptides are cleaved during maturation, affecting apparent molecular weight. Compare in silico predictions (e.g., SignalP) with empirical data .
- Technique limitations : Cross-validate via orthogonal methods (e.g., MALDI-TOF for mass vs. ELISA for quantitation) .
Q. What experimental strategies are recommended for studying SUSP2’s role in sulfur-mediated signal transduction pathways?
- Knockdown/knockout models : Use CRISPR/Cas9 in cell lines to assess SUSP2’s impact on sulfur metabolism enzymes (e.g., cystathionine γ-lyase) .
- Sulfur speciation analysis : Quantify sulfane sulfur (e.g., using LC with fluorometric detection) in SUSP2-expressing vs. deficient systems .
- Interaction mapping : Co-immunoprecipitation (Co-IP) with sulfur-binding partners (e.g., redox-sensitive transcription factors) .
Q. How can researchers address challenges in crystallizing SUSP2 for structural studies?
- Redox optimization : Maintain reducing conditions (1–5 mM TCEP) during purification to stabilize sulfur bridges .
- Surface entropy reduction : Mutate solvent-exposed serine residues (abundant in SUSP2) to improve crystal lattice formation .
- Cryo-EM alternatives : For flexible regions, employ single-particle cryo-EM to resolve dynamic domains .
Data Analysis & Reproducibility
Q. What statistical frameworks are suitable for analyzing SUSP2’s sulfur content across heterogeneous biological samples?
- Normalization : Express sulfur levels as a ratio to total protein (µg sulfur/mg protein) to control for extraction efficiency .
- Multivariate analysis : Use PCA or PLS-DA to identify sulfur-metabolite correlations in transcriptomic/proteomic datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
